
3-(2-anilino-1-nitrovinyl)-2-benzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-anilino-1-nitrovinyl)-2-benzofuran-1(3H)-one, also known as ANF, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. ANF is a yellow-orange crystalline powder that is soluble in organic solvents and slightly soluble in water.
Scientific Research Applications
Insights into the Mechanism of Nitrobenzene Reduction
A study by Tian Sheng et al. (2016) provides detailed insights into the mechanism of nitrobenzene reduction to aniline, a reaction of significant industrial and research interest. The study employed density functional theory (DFT) to investigate the reduction process over a Pt catalyst, elucidating the preferential path for nitro group activation and the significant impact of phenyl group adsorption/desorption on kinetic barriers. This fundamental understanding can guide the selective catalysis of large aromatic compounds (Sheng et al., 2016).
Structural and Molecular Insights
Research by Guihuan Chen and Jianbin Yan (2010) on "4-Anilino-3-nitro-N-phenylbenzamide" provides structural insights, highlighting how the arrangement and interactions within such molecules contribute to their stability and potential reactivity. The study discusses the angles and hydrogen bonding within the molecule, offering a foundation for understanding similar compounds' structural dynamics (Chen & Yan, 2010).
Reactivity of Nitrovinylquinones
A study by W. Noland and B. Kedrowski (2002) explored the reactivity of nitrovinyl-substituted quinones with enol ethers, revealing two competing pathways: cycloaddition and conjugate (Michael) addition. This work is crucial for understanding the reactivity of compounds like "3-(2-anilino-1-nitrovinyl)-2-benzofuran-1(3H)-one" in synthetic applications, providing a basis for the design of new reactions and compounds (Noland & Kedrowski, 2002).
Crown Ether-Containing Derivatives
The synthesis, characterization, and optical properties of crown ether-containing N-salicylidene aniline derivatives were studied by D. Safin et al. (2012). This research highlights the thermochromic and photochromic properties of these compounds, which could be of interest in material science and photonic applications. The study provides a detailed look at how the structural elements of such molecules affect their optical properties (Safin et al., 2012).
Postsynthetic Modification for CO2 Capture
Timur Islamoglu et al. (2016) reported on the postsynthetic modification of nanoporous organic frameworks, introducing nitro groups and converting mesopores to micropores without compromising surface area. The resulting amine-functionalized materials demonstrated remarkable CO2 capture capabilities, illustrating the potential of functionalized organic frameworks in environmental applications (Islamoglu et al., 2016).
properties
IUPAC Name |
3-[(E)-2-anilino-1-nitroethenyl]-3H-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c19-16-13-9-5-4-8-12(13)15(22-16)14(18(20)21)10-17-11-6-2-1-3-7-11/h1-10,15,17H/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJAMOYLTWUAJF-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=C(C2C3=CC=CC=C3C(=O)O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C(\C2C3=CC=CC=C3C(=O)O2)/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-anilino-1-nitrovinyl)-2-benzofuran-1(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

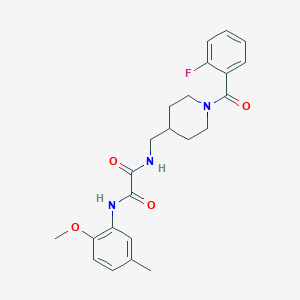
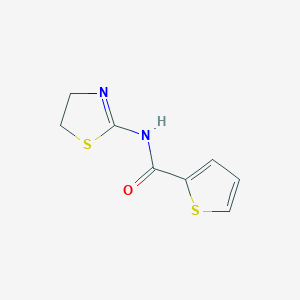
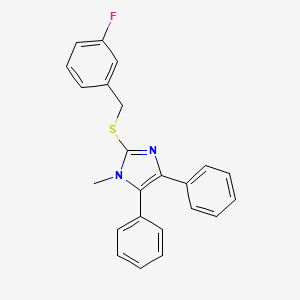
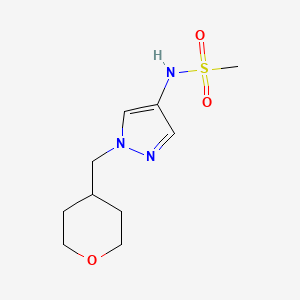
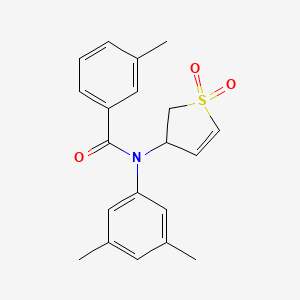
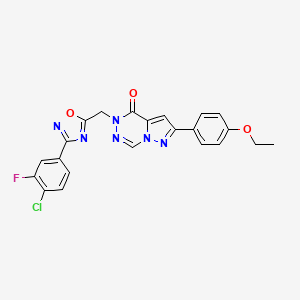
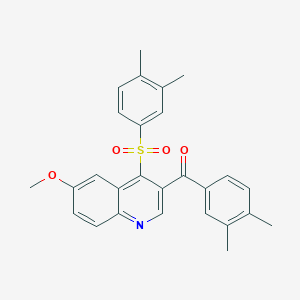

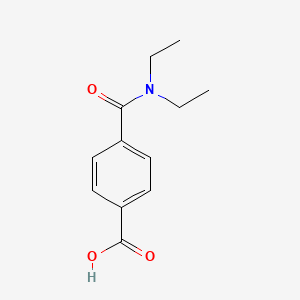
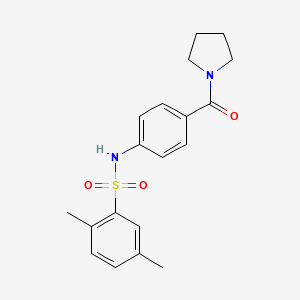
![[1-[(Dimethylamino)methyl]cyclobutyl]methanamine;dihydrochloride](/img/structure/B2719447.png)
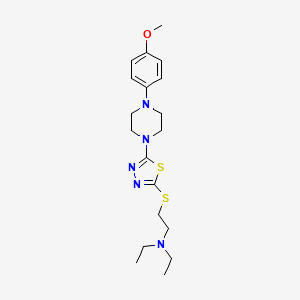
![N-(4-methylbenzyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2719449.png)
![4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-(3-morpholinopropyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2719450.png)